molecular formula C12H17BrN2O B8152617 1-(3-Bromo-5-methoxyphenyl)-4-methylpiperazine

1-(3-Bromo-5-methoxyphenyl)-4-methylpiperazine

Cat. No.: B8152617
M. Wt: 285.18 g/mol
InChI Key: ZHZJEYOGNYHPFC-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methoxyphenyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-methoxyphenyl)-4-methylpiperazine typically involves the reaction of 3-bromo-5-methoxyaniline with 4-methylpiperazine. The process can be carried out under various conditions, often involving the use of solvents such as tetrahydrofuran or ethanol. The reaction is usually facilitated by heating and may require the presence of a base such as sodium carbonate to neutralize the reaction mixture.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-methoxyphenyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(3-Bromo-5-methoxyphenyl)-4-methylpiperazine has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-methoxy-5-methylbenzene: This compound shares the bromine and methoxy substituents but lacks the piperazine ring.

    3-Bromo-5-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of the piperazine ring.

    1-(3-Bromo-5-methoxyphenyl)ethanone: Contains a ketone group instead of the piperazine ring.

Uniqueness

1-(3-Bromo-5-methoxyphenyl)-4-methylpiperazine is unique due to the presence of both the piperazine ring and the specific substitution pattern on the phenyl ring

Properties

IUPAC Name

1-(3-bromo-5-methoxyphenyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-14-3-5-15(6-4-14)11-7-10(13)8-12(9-11)16-2/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZJEYOGNYHPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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